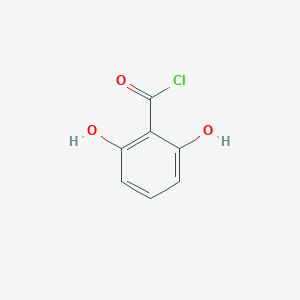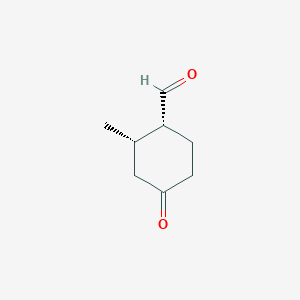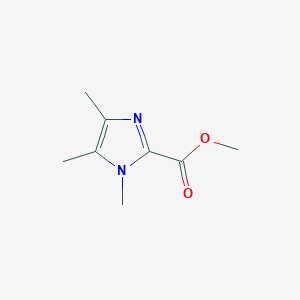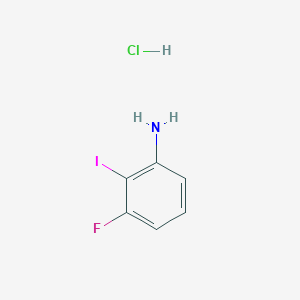
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile, also known as Cbz-Mal, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and molecular electronics.
科学的研究の応用
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to have anti-cancer properties and could be used in the development of new cancer treatments. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been studied for its use in organic electronics, as it has been shown to exhibit good electron-transporting properties.
作用機序
The mechanism of action of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is not fully understood, but it is thought to be related to its ability to form adducts with biomolecules such as proteins and DNA. This leads to changes in the structure and function of these molecules, which can result in cell death or other biological effects.
生化学的および生理学的効果
Studies have shown that (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile in lab experiments is its high purity and yield, which makes it a reliable and efficient compound to work with. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is its potential toxicity, which could be a concern when working with it in lab experiments.
将来の方向性
There are several potential future directions for research on (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile. One area of interest is its use in developing new cancer treatments, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could investigate its use as a fluorescent probe for detecting metal ions in biological samples. Finally, research could also focus on optimizing the synthesis method for (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile to improve its yield and purity.
合成法
The synthesis of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile involves a reaction between benzaldehyde and malononitrile in the presence of an acid catalyst. The resulting compound is then treated with ethyl chloroformate to obtain the final product. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile.
特性
CAS番号 |
122520-73-4 |
|---|---|
製品名 |
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile |
分子式 |
C13H8N2O2 |
分子量 |
224.21 g/mol |
IUPAC名 |
(E)-3-[4-(2,2-dicyanoethenyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-12(9-15)7-11-3-1-10(2-4-11)5-6-13(16)17/h1-7H,(H,16,17)/b6-5+ |
InChIキー |
FYUKHNUSVGJQFX-AATRIKPKSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=C(C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
同義語 |
((4-(1-carboxyethen-2-yl)phenyl)methylene)propanedinitrile (4-(1-carboxyethen-2-yl)benzylidene)malononitrile CINNBZMEPRCN2 tyrphostin 11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



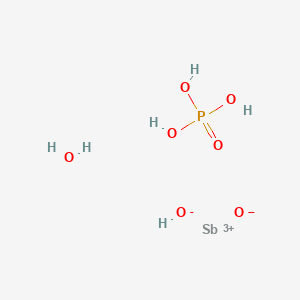
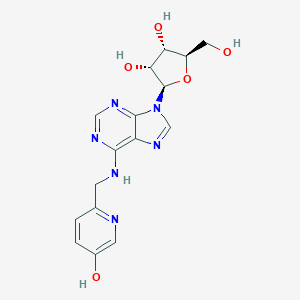
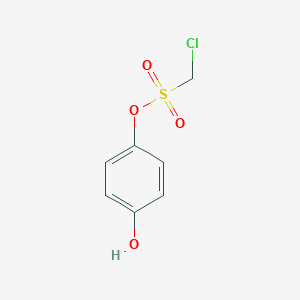
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
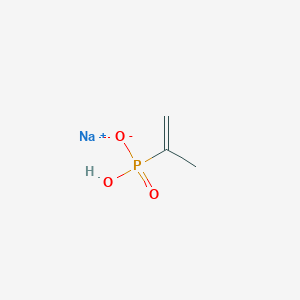
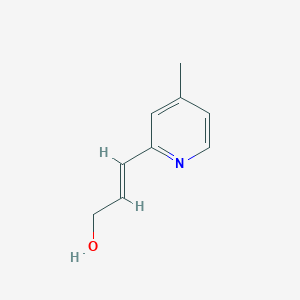

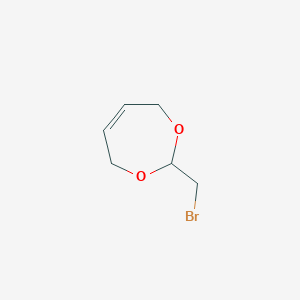
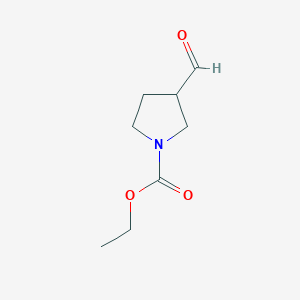
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
